

# ODM-203: A Comprehensive Analysis of its Dual Inhibitory Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of ODM-203's performance against other notable kinase inhibitors, supported by experimental data. We will delve into its dual inhibitory mechanism targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), critical pathways in tumor progression and angiogenesis.

# **Dual Inhibition of FGFR and VEGFR Signaling**

ODM-203 is a small molecule inhibitor designed to potently and selectively target both the FGFR and VEGFR families of receptor tyrosine kinases.[1] This dual inhibition is significant as both pathways are crucial for tumor growth, and targeting them simultaneously may offer a more comprehensive anti-cancer strategy.[2] Alterations in FGFR genes and upregulation of VEGFR are common in various cancers, often correlating with poor prognosis.[1] Furthermore, FGFR signaling activation has been identified as a potential resistance mechanism to VEGFR inhibition, providing a strong rationale for the dual targeting approach of ODM-203.[1]

# **Comparative Performance Data**

ODM-203 has demonstrated equipotent inhibitory activity against both FGFR and VEGFR families in preclinical studies.[3][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values of ODM-203 in comparison to other relevant inhibitors.



Kinase Target	ODM-203 IC50 (nmol/L)	Lucitanib IC50 (nmol/L)	AZD-4547 IC50 (nmol/L)	Dovitinib IC50 (nmol/L)
FGFR1	~6-35	>5x less potent than VEGFR2	Data Not Available	Data Not Available
FGFR2	~6-35	Data Not Available	Data Not Available	Data Not Available
FGFR3	~6-35	Data Not Available	Data Not Available	Data Not Available
FGFR4	~6-35	Data Not Available	Data Not Available	Data Not Available
VEGFR1	~6-35	Data Not Available	Data Not Available	Data Not Available
VEGFR2	~6-35	Data Not Available	Data Not Available	Data Not Available
VEGFR3	~6-35	Data Not Available	Data Not Available	Data Not Available
Cell Proliferation (H1581 - FGFR1 dependent)	104	Similar to ODM- 203	Data Not Available	Data Not Available
Cell Proliferation (SNU16 - FGFR2 dependent)	~50-150	Similar to ODM- 203	Data Not Available	Data Not Available
Cell Proliferation (RT4 - FGFR3 dependent)	192	Similar to ODM- 203	Data Not Available	Data Not Available
VEGFR-induced Tube Formation (HUVEC)	33	1	Data Not Available	Data Not Available

Data compiled from multiple sources.[1][3][5]



In biochemical assays, ODM-203 shows low nanomolar IC50 values against FGFR1-4 and VEGFR1-3, indicating strong, balanced inhibition.[3] In cellular assays, it effectively inhibits the proliferation of FGFR-dependent cancer cell lines and VEGFR-driven endothelial tube formation at similar concentrations.[1][5] Notably, while Lucitanib is potent against VEGFR, it is significantly less active against FGFR, highlighting the unique, equipotent profile of ODM-203. [3][5] Furthermore, a broad kinase selectivity screen revealed that ODM-203 is highly selective, suppressing only 9 out of 317 other kinases by more than 70% at a 1 μmol/L concentration, compared to 39 and 74 for AZD-4547 and dovitinib, respectively.[3]

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key assays used to validate the dual inhibitory effect of ODM-203.

## **Radiometric Kinase Assays**

These assays were employed to determine the in vitro potency of ODM-203 against recombinant FGFR and VEGFR kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of ODM-203 against specific kinase targets.

#### Methodology:

- Recombinant human FGFR and VEGFR kinase domains were utilized.
- The kinase reactions were performed in a buffer containing ATP and a specific substrate peptide.
- ODM-203 was added in a range of concentrations to determine its inhibitory effect.
- The incorporation of radiolabeled phosphate from [y-33P]ATP into the substrate was measured to quantify kinase activity.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.



# **Cell Proliferation Assays**

The effect of ODM-203 on the growth of FGFR-dependent cancer cell lines was assessed to confirm its cellular activity.

Objective: To evaluate the anti-proliferative activity of ODM-203 in cancer cells with known FGFR genomic alterations.

#### Cell Lines:

- H1581: Lung cancer cell line with FGFR1 amplification.[5]
- SNU16: Stomach cancer cell line with FGFR2 amplification.[3]
- RT4: Bladder cancer cell line with an activating FGFR3 mutation.

### Methodology:

- Cells were seeded in 96-well plates and allowed to adhere overnight.
- The following day, cells were treated with a serial dilution of ODM-203 or a vehicle control.
- After a 72-hour incubation period, cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- IC50 values were determined from the resulting dose-response curves.

## **HUVEC Tube Formation Assay**

This assay was used to investigate the anti-angiogenic potential of ODM-203 by assessing its effect on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Objective: To determine the ability of ODM-203 to inhibit VEGFR-mediated angiogenesis in vitro.

#### Methodology:

HUVECs were seeded on a layer of Matrigel in a 96-well plate.

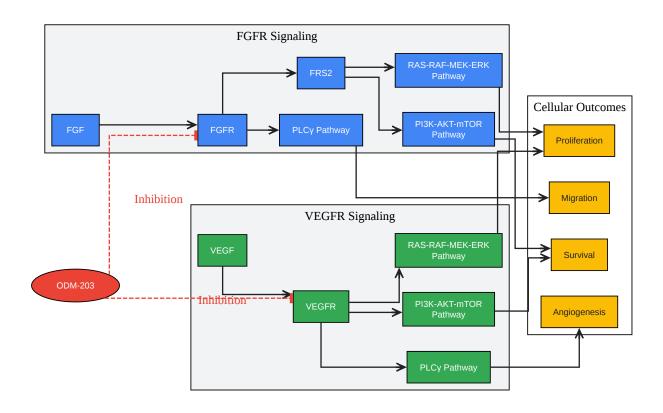


- The cells were treated with various concentrations of ODM-203 in the presence of Vascular Endothelial Growth Factor (VEGF).
- After an incubation period of 16-24 hours, the formation of tube-like structures was visualized and quantified by microscopy.
- The IC50 value was calculated as the concentration of ODM-203 that caused a 50% reduction in tube formation.

# Visualizing the Mechanism and Workflow

To further clarify the biological context and experimental design, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.

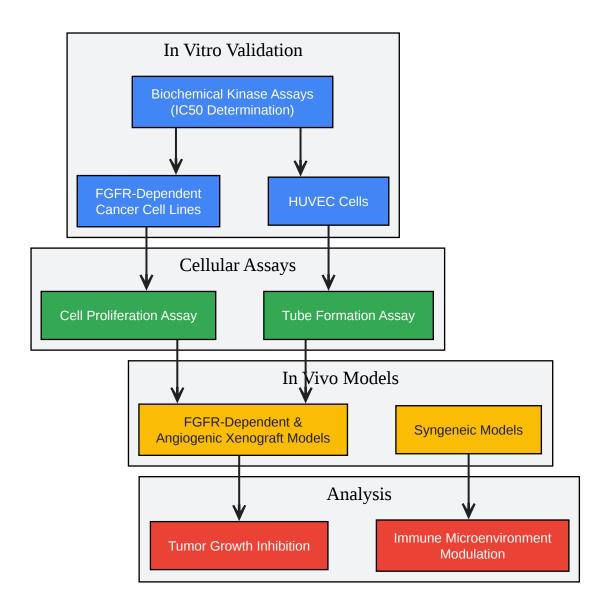




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Caption: Dual inhibition of FGFR and VEGFR pathways by ODM-203.





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Caption: Preclinical validation workflow for ODM-203.

# **Clinical Perspective**

Preliminary results from a first-in-human, dose-escalation study (NCT02264418) in patients with advanced solid tumors have shown that ODM-203 has a manageable safety profile and demonstrates promising anti-tumor activity.[6][7] Partial responses have been observed in patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[6] These early clinical findings support the preclinical data and the therapeutic potential of dual FGFR and VEGFR inhibition.



In summary, ODM-203 is a potent and selective dual inhibitor of the FGFR and VEGFR kinase families. Its equipotent activity against both pathways, confirmed through a variety of in vitro and in vivo models, distinguishes it from other kinase inhibitors. The preclinical data, coupled with encouraging early clinical results, positions ODM-203 as a promising therapeutic agent for cancers dependent on these signaling pathways.

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